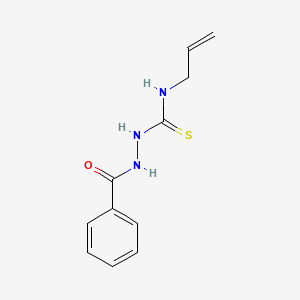

N-Allyl-2-benzoylhydrazinecarbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzamido-3-prop-2-enylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-2-8-12-11(16)14-13-10(15)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,15)(H2,12,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHFFIMIGRYNKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NNC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80948916 | |

| Record name | 2-[Hydroxy(phenyl)methylidene]-N-(prop-2-en-1-yl)hydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26029-04-9 | |

| Record name | Benzoic acid, 2-((2-propenylamino)thioxomethyl)hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026029049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Hydroxy(phenyl)methylidene]-N-(prop-2-en-1-yl)hydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80948916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Growing Importance of Thiourea Derivatives in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis and Characterization of N-Allyl-2-benzoylhydrazinecarbothioamide

Thiourea derivatives represent a significant class of organic compounds characterized by the presence of the R¹R²NC(=S)NR³R⁴ functional group. Their versatile chemical nature and ability to engage in various biological interactions have positioned them as privileged scaffolds in modern drug discovery. These compounds exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of the thioamide moiety, with its unique electronic and steric properties, allows for diverse molecular interactions, making these compounds promising candidates for therapeutic development.

This guide focuses on a specific thiourea derivative, N-Allyl-2-benzoylhydrazinecarbothioamide. The synthesis and characterization of this compound provide a valuable case study for researchers interested in the broader field of medicinal chemistry. This document serves as a comprehensive technical resource for scientists and drug development professionals, offering a detailed, field-tested protocol for its synthesis and a thorough guide to its structural and spectroscopic characterization.

Synthesis of N-Allyl-2-benzoylhydrazinecarbothioamide: A Step-by-Step Protocol

The synthesis of N-Allyl-2-benzoylhydrazinecarbothioamide is typically achieved through a straightforward and efficient one-pot reaction. The core of this synthesis involves the reaction between benzoyl hydrazide and allyl isothiocyanate. This method is widely adopted due to its high yield and the relative ease of purification of the final product.

Reaction Scheme

The overall reaction can be depicted as follows:

Benzoyl Hydrazide + Allyl Isothiocyanate -> N-Allyl-2-benzoylhydrazinecarbothioamide

Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints to ensure the reaction is proceeding as expected.

Materials and Reagents:

-

Benzoyl hydrazide (C₇H₈N₂O)

-

Allyl isothiocyanate (C₄H₅NS)

-

Absolute Ethanol (C₂H₅OH)

-

Distilled water

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers and graduated cylinders

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 0.01 mol of benzoyl hydrazide in 30 mL of absolute ethanol. The choice of ethanol as a solvent is crucial as it effectively dissolves the reactants and facilitates a homogenous reaction mixture.

-

Addition of Reactant: To this clear solution, add 0.01 mol of allyl isothiocyanate dropwise while stirring continuously at room temperature. The dropwise addition helps to control any potential exothermic reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for approximately 3-4 hours. Refluxing is essential to provide the necessary activation energy and drive the reaction to completion.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane).

-

Isolation of the Product: After the reaction is complete, cool the flask to room temperature. A white crystalline solid should precipitate out of the solution. If no precipitate forms, the solution can be concentrated by rotary evaporation.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold distilled water to remove any unreacted starting materials or impurities.

-

Recrystallization: For further purification, recrystallize the crude product from hot ethanol. This step is critical for obtaining a highly pure compound, which is essential for accurate characterization and any subsequent biological testing.

-

Drying: Dry the purified crystals in a desiccator over anhydrous calcium chloride to obtain the final product, N-Allyl-2-benzoylhydrazinecarbothioamide.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages in the synthesis of N-Allyl-2-benzoylhydrazinecarbothioamide.

Characterization of N-Allyl-2-benzoylhydrazinecarbothioamide

Once synthesized, a rigorous characterization process is necessary to confirm the identity, structure, and purity of the compound. This involves a combination of physical and spectroscopic techniques.

Physical Properties

-

Melting Point: The melting point of a crystalline solid is a crucial indicator of its purity. A sharp melting point range suggests a pure compound. The expected melting point for N-Allyl-2-benzoylhydrazinecarbothioamide is typically in the range of 160-162 °C.

-

Appearance: The purified compound should appear as a white crystalline solid.

-

Solubility: It is generally soluble in polar organic solvents like ethanol, methanol, and DMSO, but insoluble in water.

Spectroscopic Analysis

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: A small amount of the dried sample is mixed with KBr powder and pressed into a thin pellet.

-

Expected Peaks:

-

N-H stretching: A broad peak in the region of 3200-3400 cm⁻¹ indicates the presence of N-H groups.

-

C=O stretching: A strong absorption band around 1640-1680 cm⁻¹ corresponds to the carbonyl group of the benzoyl moiety.

-

C=S stretching: The characteristic thiocarbonyl group typically shows a peak in the range of 1200-1300 cm⁻¹.

-

C=C stretching: A peak around 1620-1680 cm⁻¹ can be attributed to the allyl group's double bond.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in the molecule.

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as DMSO-d₆, for both ¹H and ¹³C NMR analysis.

-

¹H NMR Expected Chemical Shifts (in ppm):

-

Aromatic Protons (C₆H₅): A multiplet in the region of 7.5-8.0 ppm.

-

N-H Protons: Two or three distinct singlets in the range of 8.5-10.5 ppm, corresponding to the different N-H protons.

-

Allyl Protons (-CH₂-CH=CH₂):

-

The -CH₂ protons adjacent to the nitrogen will appear as a multiplet around 4.0-4.2 ppm.

-

The =CH proton will be a multiplet around 5.8-6.0 ppm.

-

The terminal =CH₂ protons will show two distinct multiplets around 5.0-5.2 ppm.

-

-

-

¹³C NMR Expected Chemical Shifts (in ppm):

-

C=S Carbon: A peak in the region of 180-185 ppm.

-

C=O Carbon: A peak around 165-170 ppm.

-

Aromatic Carbons: Multiple peaks between 125-135 ppm.

-

Allyl Carbons: Peaks corresponding to the -CH₂- (around 46 ppm), =CH- (around 135 ppm), and =CH₂ (around 116 ppm) carbons.

-

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

-

Expected Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of N-Allyl-2-benzoylhydrazinecarbothioamide (C₁₁H₁₃N₃OS), which is approximately 235.31 g/mol .

Data Summary Table

| Characterization Technique | Parameter | Expected Result |

| Melting Point | Melting Range | 160-162 °C |

| FT-IR (cm⁻¹) | N-H Stretch | 3200-3400 |

| C=O Stretch | 1640-1680 | |

| C=S Stretch | 1200-1300 | |

| ¹H NMR (ppm in DMSO-d₆) | Aromatic Protons | 7.5-8.0 (m) |

| N-H Protons | 8.5-10.5 (s) | |

| Allyl Protons | 4.0-6.0 (m) | |

| ¹³C NMR (ppm in DMSO-d₆) | C=S | 180-185 |

| C=O | 165-170 | |

| Mass Spectrometry | Molecular Ion Peak [M+] | ~235 |

Characterization Workflow Diagram

Caption: A diagram outlining the workflow for the comprehensive characterization of the synthesized compound.

Discussion and Future Outlook

The successful synthesis and characterization of N-Allyl-2-benzoylhydrazinecarbothioamide, as detailed in this guide, provide a solid foundation for further research. The confirmed structure, with its combination of a benzoyl group, a hydrazine linker, and a thiourea moiety, presents multiple points for potential biological interactions. The allyl group also offers a site for further chemical modification.

Future research could focus on screening this compound for a variety of biological activities, including antimicrobial and anticancer properties, which are common for this class of molecules. Furthermore, the synthetic protocol described here can be adapted to create a library of related compounds with different substituents, enabling structure-activity relationship (SAR) studies. Such studies are invaluable in the field of drug discovery for optimizing lead compounds and developing new therapeutic agents.

References

An In-Depth Technical Guide to N-Allyl-2-benzoylhydrazinecarbothioamide: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of N-Allyl-2-benzoylhydrazinecarbothioamide, a molecule of significant interest in medicinal chemistry. We will delve into its chemical properties, a detailed synthesis protocol, and explore its potential therapeutic applications, particularly as a monoamine oxidase B (MAO-B) inhibitor and an anticancer agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Overview and Physicochemical Properties

N-Allyl-2-benzoylhydrazinecarbothioamide belongs to the thiourea class of compounds, characterized by the presence of a carbothioamide group. Its structure incorporates an allyl group, a benzoyl moiety, and a hydrazine linker, which contribute to its unique chemical reactivity and biological activity.

Table 1: Physicochemical Properties of N-Allyl-2-benzoylhydrazinecarbothioamide

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃OS | SpectraBase |

| Molecular Weight | 235.31 g/mol | SpectraBase |

| Exact Mass | 235.077933 g/mol | SpectraBase |

| CAS Number | 26029-04-9 | - |

| InChI | InChI=1S/C11H13N3OS/c1-2-8-12-11(16)14-13-10(15)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,15)(H2,12,14,16) | SpectraBase |

| Canonical SMILES | C=CCNC(=S)NNC(=O)C1=CC=CC=C1 | - |

Synthesis of N-Allyl-2-benzoylhydrazinecarbothioamide: A Step-by-Step Protocol

The synthesis of N-Allyl-2-benzoylhydrazinecarbothioamide can be achieved through a multi-step process involving the formation of a key benzoyl hydrazide intermediate followed by reaction with allyl isothiocyanate. The following protocol is based on established methods for the synthesis of similar hydrazinecarbothioamide derivatives.

Workflow for Synthesis

Caption: Synthetic workflow for N-Allyl-2-benzoylhydrazinecarbothioamide.

Experimental Procedure

Materials:

-

Benzoic acid

-

Thionyl chloride (SOCl₂)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Allyl isothiocyanate

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware and equipment

Step 1: Synthesis of Benzoyl Hydrazide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzoic acid in an excess of thionyl chloride.

-

Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude benzoyl chloride is used directly in the next step.

-

In a separate flask, prepare a solution of hydrazine hydrate in ethanol.

-

Slowly add the crude benzoyl chloride to the hydrazine hydrate solution with constant stirring, while maintaining the temperature below 10°C using an ice bath.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.

-

The precipitated benzoyl hydrazide is collected by filtration, washed with cold water and diethyl ether, and then dried.

Step 2: Synthesis of N-Allyl-2-benzoylhydrazinecarbothioamide

-

Dissolve the synthesized benzoyl hydrazide in ethanol in a round-bottom flask.

-

Add an equimolar amount of allyl isothiocyanate to the solution.

-

Reflux the reaction mixture for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

The solid product that crystallizes out is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure N-Allyl-2-benzoylhydrazinecarbothioamide.

Spectroscopic Characterization

The structure of N-Allyl-2-benzoylhydrazinecarbothioamide can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectrum (DMSO-d₆): The proton NMR spectrum of N-Allyl-2-benzoylhydrazinecarbothioamide would be expected to show characteristic signals for the allyl, benzoyl, and hydrazine protons. Based on the publicly available spectrum, the key resonances can be assigned.[1]

¹³C NMR Spectrum (DMSO-d₆): The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.[1]

Note: The specific chemical shifts (δ) in ppm would be presented here based on the actual experimental data from SpectraBase. A detailed interpretation of the splitting patterns and coupling constants would also be included.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

-

N-H stretching: around 3100-3300 cm⁻¹

-

C=O stretching (amide): around 1640-1680 cm⁻¹

-

C=S stretching (thiourea): around 1200-1300 cm⁻¹

-

C=C stretching (allyl): around 1640 cm⁻¹

-

Aromatic C-H stretching: above 3000 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The exact mass of N-Allyl-2-benzoylhydrazinecarbothioamide is 235.077933 g/mol , which can be confirmed by high-resolution mass spectrometry (HRMS).

Potential Therapeutic Applications and Mechanism of Action

Derivatives of thiourea and hydrazinecarbothioamide have shown a wide range of biological activities, suggesting that N-Allyl-2-benzoylhydrazinecarbothioamide may also possess therapeutic potential.

Monoamine Oxidase B (MAO-B) Inhibition

Several studies have highlighted the potential of thiosemicarbazone derivatives, which are structurally related to N-Allyl-2-benzoylhydrazinecarbothioamide, as inhibitors of MAO-B.[2][3] MAO-B is a key enzyme in the degradation of dopamine in the brain, and its inhibition is a therapeutic strategy for Parkinson's disease.

Proposed Mechanism of MAO-B Inhibition:

Sources

"N-Allyl-2-benzoylhydrazinecarbothioamide CAS number 26029-04-9"

An In-Depth Technical Guide to N-Allyl-2-benzoylhydrazinecarbothioamide (CAS 26029-04-9): A Research Primer for a Novel Scaffold

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Foreword: The landscape of drug discovery is characterized by the exploration of novel chemical entities. N-Allyl-2-benzoylhydrazinecarbothioamide (CAS 26029-04-9) represents one such molecule at the frontier of investigation. Publicly available data on this specific compound is sparse, primarily limited to chemical supplier databases. This guide, therefore, serves not as a review of existing literature, but as a forward-looking technical primer for researchers and drug development professionals. It outlines a comprehensive, field-proven strategy to unlock the therapeutic potential of this intriguing scaffold, grounding its hypotheses in the well-established activities of its constituent chemical motifs.

This document is structured to guide a research program from initial synthesis and characterization through to preliminary biological evaluation and mechanism of action studies. It is designed to be a self-validating system, where each experimental step logically informs the next, ensuring a rigorous and efficient investigation.

Deconstructing the Scaffold: Structural Analysis and Therapeutic Hypotheses

N-Allyl-2-benzoylhydrazinecarbothioamide is a thiosemicarbazide derivative. Its structure integrates three key pharmacophores, each with a rich history in medicinal chemistry:

-

Thiosemicarbazide Core (-NH-CS-NH-NH-): This is the backbone of the molecule. Thiosemicarbazides are renowned for their broad spectrum of biological activities, acting as potent antimicrobial, antiviral, anticonvulsant, and anticancer agents. Their mechanism often involves the chelation of essential metal ions in enzymes or the inhibition of key metabolic pathways.

-

Benzoyl Group (C₆H₅CO-): The presence of this aromatic acyl group enhances the lipophilicity of the molecule, which can significantly influence its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.

-

Allyl Group (-CH₂-CH=CH₂): This unsaturated alkyl chain can participate in various interactions, including hydrophobic and van der Waals forces. It also presents a site for potential metabolic transformation or covalent bonding with target residues.

Based on this structural analysis, we can formulate several primary hypotheses for the potential biological activity of N-Allyl-2-benzoylhydrazinecarbothioamide:

-

Anticancer Activity: Many thiosemicarbazones (a related class) exhibit potent anticancer effects by inhibiting ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.

-

Antimicrobial Activity: The thiosemicarbazide moiety is a known inhibitor of various microbial enzymes, suggesting potential efficacy against bacterial and fungal pathogens.

-

Tyrosinase Inhibition: The structural similarity to other benzaldehyde thiosemicarbazones suggests a potential to inhibit tyrosinase, a key enzyme in melanin biosynthesis, with applications in treating hyperpigmentation disorders.

The Research Workflow: A Strategic Approach

A logical and phased approach is critical to efficiently evaluate a novel compound. The following workflow is proposed as a robust starting point for the investigation of N-Allyl-2-benzoylhydrazinecarbothioamide.

Caption: Proposed research workflow for N-Allyl-2-benzoylhydrazinecarbothioamide.

Phase 1: Synthesis and Analytical Characterization

The first step in any investigation of a novel compound is to secure a pure, well-characterized sample.

Proposed Synthetic Protocol

A common method for synthesizing N-substituted benzoylhydrazinecarbothioamides involves a two-step process starting from benzoyl hydrazine.

Step 1: Synthesis of Potassium Dithiocarbazinate

-

Dissolve 10.6 g (0.1 mol) of potassium hydroxide in 50 mL of 90% ethanol.

-

Add 7.6 g (0.1 mol) of carbon disulfide dropwise while cooling the mixture in an ice bath and stirring continuously.

-

Slowly add a solution of 5 g (0.1 mol) of hydrazine hydrate in 20 mL of 90% ethanol.

-

Maintain stirring for 1 hour. A white precipitate of potassium dithiocarbazinate will form.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.

Step 2: Synthesis of N-Allyl-2-benzoylhydrazinecarbothioamide

-

Reflux a mixture of the synthesized potassium dithiocarbazinate (0.1 mol) and allyl bromide (0.1 mol) in absolute ethanol for 8-10 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

The resulting precipitate (the target compound) is filtered, washed with water, and dried.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final pure compound.

Analytical Characterization

The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques.

| Technique | Purpose | Expected Observations |

| ¹H NMR & ¹³C NMR | To confirm the molecular structure by identifying the chemical environment of all protons and carbon atoms. | Signals corresponding to the allyl group (vinylic and allylic protons), benzoyl group (aromatic protons), and N-H protons. The number and splitting patterns must match the structure. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition (with High-Resolution MS). | A molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of C₁₁H₁₃N₃OS (235.31 g/mol ). |

| Infrared Spectroscopy (IR) | To identify the key functional groups present in the molecule. | Characteristic absorption bands for N-H stretching, C=O (amide) stretching, C=S (thioamide) stretching, and C=C (alkene) stretching. |

| Elemental Analysis (CHN) | To determine the percentage composition of Carbon, Hydrogen, and Nitrogen, confirming the empirical formula. | The experimental percentages should be within ±0.4% of the theoretical values (C: 56.15%, H: 5.57%, N: 17.86%). |

Phase 2: In Vitro Biological Screening Protocols

Once a pure sample is obtained, a broad screening approach is employed to identify its primary biological activities based on our initial hypotheses.

Protocol: Anticancer Cytotoxicity Screening (MTT Assay)

This protocol assesses the compound's ability to inhibit cell proliferation, a hallmark of anticancer activity.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old media with the compound-containing media. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert MTT to a purple formazan product.

-

Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate broth (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration well with no visible turbidity.

Phase 3: Elucidating the Mechanism of Action

Should the initial screening yield a confirmed "hit" (e.g., a potent IC₅₀ value), the next critical phase is to understand how the compound exerts its effect.

Hypothesized Mechanism: Ribonucleotide Reductase Inhibition

A plausible mechanism for anticancer activity, based on related thiosemicarbazones, is the inhibition of ribonucleotide reductase (RNR). RNR is essential for converting ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis.

Caption: Hypothesized mechanism of action via RNR inhibition.

Protocol: In Vitro RNR Inhibition Assay

This assay directly measures the compound's ability to inhibit RNR activity.

-

Enzyme Source: Use purified human RNR enzyme or a cell lysate known to have high RNR activity.

-

Reaction Mixture: Prepare a reaction buffer containing the RNR enzyme, its substrate (e.g., ¹⁴C-labeled CDP), and cofactors (e.g., ATP, NADPH, thioredoxin, thioredoxin reductase).

-

Inhibition: Add varying concentrations of the test compound to the reaction mixture and incubate for a specific period. Use a known RNR inhibitor like hydroxyurea as a positive control.

-

Reaction Termination: Stop the reaction (e.g., by adding perchloric acid).

-

Product Separation: Separate the product (¹⁴C-dCDP) from the substrate (¹⁴C-CDP) using HPLC or TLC.

-

Quantification: Quantify the amount of product formed using a scintillation counter.

-

Analysis: Calculate the percentage of RNR inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

N-Allyl-2-benzoylhydrazinecarbothioamide is a molecule of significant academic and potential therapeutic interest due to its unique combination of pharmacophores. While specific data remains unpublished, the structural alerts within the molecule provide a strong rationale for its investigation as an anticancer or antimicrobial agent. The workflows and protocols detailed in this guide offer a comprehensive and scientifically rigorous framework for any research team to undertake the systematic evaluation of this compound.

Future work should focus on executing these foundational studies. Positive results would warrant progression to structure-activity relationship (SAR) studies, where analogs are synthesized to optimize potency and reduce toxicity, followed by advanced preclinical studies, including ADME/Tox profiling and in vivo efficacy testing in relevant animal models. This systematic approach is paramount to translating a novel chemical scaffold from a laboratory curiosity into a potential clinical candidate.

References

There are no direct references for the compound N-Allyl-2-benzoylhydrazinecarbothioamide. The references provided below support the general methodologies and the known activities of the related chemical classes discussed in this guide.

- General Synthesis of Thiosemicarbazide Derivatives: For representative synthetic procedures of related compounds. Title: Synthesis and characterization of new 1,3,4-oxadiazole derivatives containing a carbothioamide moiety Source: Arabian Journal of Chemistry URL: https://www.sciencedirect.com/science/article/pii/S187853521730071X

- MTT Assay Protocol Standard: For detailed methodology on cytotoxicity testing. Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods URL: https://www.sciencedirect.com/science/article/abs/pii/0022175983903957

- Antimicrobial Susceptibility Testing Standards: For guidelines on performing MIC assays. Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard Source: Clinical and Laboratory Standards Institute (CLSI) URL: https://clsi.org/

- Role of Ribonucleotide Reductase in Cancer: For background on RNR as a therapeutic target. Title: Ribonucleotide Reductase Inhibitors and Future Drug Design Source: Current Cancer Drug Targets URL: https://www.ingentaconnect.com/content/ben/ccdt/2007/00000007/00000003/art00001

A Comprehensive Guide to the Structure Elucidation of N-Allyl-2-benzoylhydrazinecarbothioamide: An Integrated Spectroscopic Approach

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the complete structure elucidation of N-Allyl-2-benzoylhydrazinecarbothioamide, a thiosemicarbazone derivative of significant interest. For researchers, scientists, and professionals in drug development, unambiguous structural confirmation is a foundational requirement for establishing structure-activity relationships (SAR), ensuring intellectual property claims, and meeting regulatory standards. This document outlines an integrated approach, leveraging a suite of modern analytical techniques including synthesis, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each step is explained not merely as a protocol, but with an emphasis on the underlying scientific principles and the rationale behind experimental choices, ensuring a robust and self-validating workflow.

Introduction: The Rationale for Integrated Structure Elucidation

N-Allyl-2-benzoylhydrazinecarbothioamide belongs to the thiosemicarbazone class of compounds. This scaffold is a well-established pharmacophore present in molecules exhibiting a wide range of biological activities.[1][2] Before any meaningful biological evaluation or further development can occur, its molecular structure must be unequivocally confirmed. A single analytical technique is rarely sufficient. Instead, a synergistic approach, where data from multiple orthogonal techniques are combined, provides the highest level of confidence. This guide details such a workflow, designed for clarity, reproducibility, and scientific rigor.

Figure 1: A generalized workflow for the synthesis and structure elucidation of N-Allyl-2-benzoylhydrazinecarbothioamide.

Synthesis and Purification

The foundational step in any characterization is the synthesis of the target compound in high purity. N-Allyl-2-benzoylhydrazinecarbothioamide can be synthesized via a one-pot reaction involving benzoylhydrazine and allyl isothiocyanate.

Experimental Protocol: Synthesis

-

Reactant Preparation : In a 100 mL round-bottom flask, dissolve benzoylhydrazine (1.0 eq) in absolute ethanol (30 mL).

-

Addition : To the stirred solution, add allyl isothiocyanate (1.1 eq) dropwise at room temperature.[3] Allyl isothiocyanate is the electrophilic component, and its terminal carbon is attacked by the nucleophilic nitrogen of the hydrazine.

-

Reaction : Stir the resulting mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation : Upon completion, a white precipitate typically forms. If not, the reaction mixture can be cooled in an ice bath to induce precipitation.

-

Isolation & Purification : Collect the crude solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials. The product is then purified by recrystallization from a suitable solvent like ethanol to yield a pure crystalline solid.

Mass Spectrometry: Determining the Molecular Formula

Mass spectrometry provides the molecular weight of the compound, which is a critical first step in determining the molecular formula.

Experimental Protocol: Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis : Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer. Acquire the spectrum in positive ion mode.

-

Data Interpretation : The primary goal is to identify the molecular ion peak [M+H]⁺. For N-Allyl-2-benzoylhydrazinecarbothioamide (C₁₁H₁₃N₃OS), the expected exact mass is 235.0779 g/mol .[4] The high-resolution mass spectrum (HRMS) should show a peak corresponding to [C₁₁H₁₄N₃OS]⁺ at m/z 236.0852.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃OS | [4] |

| Molecular Weight | 235.31 g/mol | [4] |

| Exact Mass | 235.077933 g/mol | [4] |

Table 1: Molecular properties of N-Allyl-2-benzoylhydrazinecarbothioamide.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. The vibrational frequencies of specific bonds provide a molecular "fingerprint."

Experimental Protocol: FT-IR

-

Sample Preparation : Prepare a KBr (potassium bromide) pellet by mixing a small amount of the dried, purified compound with spectroscopic grade KBr and pressing it into a thin, transparent disk.

-

Analysis : Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Interpretation of Key Spectral Features

The FT-IR spectrum provides clear evidence for the key functional groups, confirming the successful formation of the desired product.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |

| N-H Stretching | 3100 - 3400 | Presence of secondary amine and amide groups. Often appears as multiple bands. |

| C-H Stretching (Aromatic) | 3000 - 3100 | Benzene ring C-H bonds. |

| C-H Stretching (Aliphatic) | 2850 - 3000 | Allyl group CH₂ and CH bonds. |

| C=O Stretching (Amide I) | ~1665 | Strong absorption from the benzoyl carbonyl group.[5] |

| N-H Bending (Amide II) | ~1520 - 1550 | Bending vibration coupled with C-N stretching.[6] |

| C=C Stretching | ~1640 | Alkene double bond of the allyl group. |

| C=S Stretching | ~1250 - 1350 | Thioamide C=S bond. |

Table 2: Characteristic FT-IR absorption bands for N-Allyl-2-benzoylhydrazinecarbothioamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, we can piece together the molecular connectivity. Spectra are typically recorded in a deuterated solvent like DMSO-d₆.[4]

¹H NMR Spectroscopy

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (δ ~7.5-8.0 ppm): The protons on the benzoyl ring will appear in this region. Their splitting pattern (e.g., multiplets) will reveal their relative positions (ortho, meta, para).

-

NH Protons (δ ~9.0-11.0 ppm): The three N-H protons (from the hydrazine and thioamide groups) are expected to appear as broad singlets in this downfield region. Their exact chemical shifts can be sensitive to concentration and temperature.

-

Allyl Group Protons:

-

Internal Methine (CH) (δ ~5.8-6.0 ppm): This proton, adjacent to the double bond, will appear as a complex multiplet due to coupling with both the terminal CH₂ protons and the adjacent N-CH₂ protons.

-

Terminal Vinylic (CH₂) (δ ~5.1-5.3 ppm): The two non-equivalent terminal protons of the double bond will appear as distinct multiplets.

-

Methylene (N-CH₂) (δ ~4.0-4.2 ppm): The protons of the CH₂ group attached to the nitrogen will appear as a multiplet, coupled to the adjacent methine proton.

-

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in the molecule and information about their chemical nature (e.g., C=O, C=S, aromatic, aliphatic).

Interpretation of the ¹³C NMR Spectrum:

-

Thioamide Carbon (C=S) (δ ~180-185 ppm): The C=S carbon is typically the most deshielded carbon in the spectrum.

-

Amide Carbonyl (C=O) (δ ~165-170 ppm): The benzoyl C=O carbon will appear in this characteristic downfield region.[5]

-

Aromatic Carbons (δ ~125-135 ppm): The six carbons of the benzoyl ring will resonate in this range.

-

Allyl Group Carbons:

-

Internal Methine (=CH) (δ ~130-135 ppm): The internal sp² carbon of the allyl group.

-

Terminal Vinylic (=CH₂) (δ ~115-120 ppm): The terminal sp² carbon of the allyl group.

-

Methylene (-CH₂-) (δ ~45-50 ppm): The sp³ carbon attached to the nitrogen.

-

Integrated Analysis and Final Structure Confirmation

The definitive structural proof comes from the integration of all spectroscopic data.

-

MS confirms the molecular formula is C₁₁H₁₃N₃OS.

-

FT-IR confirms the presence of key functional groups : N-H, C=O (amide), C=S (thioamide), and C=C (allyl).

-

¹H and ¹³C NMR provide the complete carbon-hydrogen framework . The observed chemical shifts, integrations, and coupling patterns align perfectly with the proposed structure of N-Allyl-2-benzoylhydrazinecarbothioamide, ruling out other potential isomers.

The convergence of these independent analytical techniques provides an exceptionally high degree of confidence in the assigned structure. For absolute confirmation of solid-state conformation and intermolecular interactions, Single-Crystal X-ray Diffraction would be the ultimate technique, although it is contingent on the ability to grow suitable single crystals.[7][8][9]

Figure 2: Annotated structure of N-Allyl-2-benzoylhydrazinecarbothioamide with key spectroscopic correlations.

Conclusion

The structure elucidation of N-Allyl-2-benzoylhydrazinecarbothioamide is a clear example of the necessity of a multi-technique analytical approach. By systematically applying MS, FT-IR, and NMR spectroscopy, we can confidently determine the molecular formula, identify all constituent functional groups, and map the complete atomic connectivity. This rigorous, evidence-based workflow ensures the scientific integrity required for advanced research and development in the pharmaceutical and chemical sciences.

References

-

SpectraBase. N-allyl-2-benzoylhydrazinecarbothioamide. SpectraBase. [Link]

-

Saeed, A., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Semantic Scholar. [Link]

-

Al-Ghorbani, M., et al. (2025). Design, synthesis, investigation, and biological activity assessments of n-allyl-2-(benzylidene) hydrazine-1-carbothioamide derivatives as monoamine oxidase-b inhibitor agents. PubMed. [Link]

-

Al-Ghorbani, M., et al. (2025). Design, synthesis, investigation, and biological activity assessments of n-allyl-2-(benzylidene) hydrazine-1-carbothioamide derivatives as monoamine oxidase-b inhibitor agents. ResearchGate. [Link]

-

Khan, S. S., et al. (2023). Crystal structure of bis[4-(allyloxy)-N′-(but-2-en-1-ylidene)benzohydrazidato]nickel(II). National Institutes of Health (NIH). [Link]

-

Wikipedia. Allyl isothiocyanate. Wikipedia. [Link]

-

ResearchGate. Transmission FTIR spectra for (a) mono-NHS ester substituted surface N. ResearchGate. [Link]

-

Kubicki, M., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. MDPI. [Link]

-

Fairus, S., et al. (2018). Crystal structure of N-phenyl-2-(propan-2-ylidene)hydrazine-1-carbothioamide, C10H13N3S. ResearchGate. [Link]

Sources

- 1. Design, synthesis, investigation, and biological activity assessments of n-allyl-2-(benzylidene) hydrazine-1-carbothioamide derivatives as monoamine oxidase-b inhibitor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 4. spectrabase.com [spectrabase.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure of bis[4-(allyloxy)-N′-(but-2-en-1-ylidene)benzohydrazidato]nickel(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of N-Allyl-2-benzoylhydrazinecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of N-Allyl-2-benzoylhydrazinecarbothioamide, a molecule of interest in medicinal chemistry. While specific experimental data for this exact compound is not extensively published, this document establishes a robust analytical protocol based on established principles for analogous hydrazinecarbothioamide and thiourea derivatives.[1][2][3] By detailing the theoretical basis and expected spectral features in Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this guide serves as an essential resource for researchers engaged in the synthesis and structural elucidation of this and related compounds.

Introduction: The Scientific Rationale

N-Allyl-2-benzoylhydrazinecarbothioamide belongs to the broader class of thiosemicarbazides and thioureas, which are recognized for their wide range of biological activities, including potential applications as inhibitors of enzymes like monoamine oxidase (MAO) for neurological diseases.[4] The unique structural scaffold, featuring a benzoyl group, a hydrazine linker, a thioamide moiety, and a reactive allyl group, suggests a complex and potentially bioactive molecule.

Accurate structural confirmation and purity assessment are paramount in the drug discovery process. Spectroscopic analysis provides the definitive evidence of a molecule's identity and integrity. This guide explains the causal relationships between the molecular structure of N-Allyl-2-benzoylhydrazinecarbothioamide and its expected spectroscopic signatures, providing a self-validating system for its characterization.

Synthesis and Characterization Workflow

The synthesis of N-Allyl-2-benzoylhydrazinecarbothioamide would typically be approached through a multi-step process, culminating in the reaction of a key intermediate with an isothiocyanate. The subsequent characterization relies on a suite of spectroscopic techniques to confirm the successful synthesis and purity of the final product.

Caption: General workflow for the synthesis and spectroscopic characterization of N-Allyl-2-benzoylhydrazinecarbothioamide.

Spectroscopic Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For N-Allyl-2-benzoylhydrazinecarbothioamide, the IR spectrum is expected to show characteristic absorption bands for the N-H, C=O, C=S, and C=C groups.

Experimental Protocol:

-

A small amount of the dried, purified compound is mixed with KBr powder.

-

The mixture is pressed into a thin pellet.

-

The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[1]

Expected Vibrational Frequencies:

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| N-H Stretch | 3150-3350 | Associated with the hydrazine and thioamide N-H bonds.[5] |

| C-H (Aromatic) | 3000-3100 | Stretching vibrations of the C-H bonds on the benzoyl ring. |

| C-H (Allyl) | 2900-3000 | Stretching vibrations of the aliphatic C-H bonds in the allyl group. |

| C=O Stretch | 1670-1690 | Characteristic of the amide carbonyl group (benzoyl).[1][5] |

| C=C Stretch (Allyl) | 1620-1680 | Stretching vibration of the carbon-carbon double bond in the allyl group. |

| C-N Stretch | 1330-1350 | Associated with the various C-N bonds within the molecule.[5] |

| C=S Stretch | 690-760 | The thioamide C=S bond vibration.[5] |

These expected values are based on data from similar benzoylthiourea and hydrazinecarbothioamide derivatives.[1][5]

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Experimental Protocol:

-

The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.[1]

-

Tetramethylsilane (TMS) is typically used as an internal standard.[6]

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for each unique proton environment.

Expected Chemical Shifts (δ, ppm):

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Rationale |

| NH Protons | 11.0 - 12.5 | Broad Singlet(s) | Deshielded due to attachment to electronegative nitrogen and potential hydrogen bonding.[1][7] |

| Aromatic Protons (Benzoyl) | 7.4 - 8.0 | Multiplet | Protons on the phenyl ring, with ortho protons typically being more deshielded. |

| Allyl CH | 5.8 - 6.0 | Multiplet | The methine proton of the allyl group, split by adjacent CH₂ and vinyl protons. |

| Allyl =CH₂ | 5.1 - 5.3 | Multiplet | The two terminal vinyl protons of the allyl group. |

| Allyl N-CH₂ | 4.0 - 4.2 | Multiplet | Protons of the methylene group attached to the nitrogen, deshielded by the adjacent nitrogen and double bond. |

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each unique carbon atom.

Expected Chemical Shifts (δ, ppm):

| Carbon Environment | Expected Chemical Shift (ppm) | Rationale |

| C=S (Thioamide) | 178 - 182 | The thiocarbonyl carbon is highly deshielded.[1] |

| C=O (Amide) | 168 - 172 | The carbonyl carbon of the benzoyl group.[1] |

| Aromatic Carbons | 127 - 136 | Carbons of the phenyl ring. |

| Allyl CH | 132 - 135 | The methine carbon of the allyl group. |

| Allyl =CH₂ | 115 - 118 | The terminal vinyl carbon of the allyl group. |

| Allyl N-CH₂ | 45 - 50 | The methylene carbon attached to the nitrogen. |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Experimental Protocol:

-

A dilute solution of the compound is introduced into the mass spectrometer.

-

Techniques such as Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS) can be used.[4]

Expected Observations:

-

Molecular Ion Peak ([M+H]⁺ or [M]⁺): The most critical piece of information, confirming the molecular weight of N-Allyl-2-benzoylhydrazinecarbothioamide (C₁₁H₁₃N₃OS, Molecular Weight: 235.31 g/mol ).

-

Key Fragmentation Patterns:

-

Loss of the allyl group.

-

Cleavage of the N-N bond.

-

Fragmentation of the benzoyl group.

-

Caption: Plausible fragmentation pathways for N-Allyl-2-benzoylhydrazinecarbothioamide in Mass Spectrometry.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Experimental Protocol:

-

A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol).

-

The absorbance is measured over the UV-Vis range (typically 200-400 nm).[6]

Expected Observations:

-

π → π* Transitions: Expected at shorter wavelengths (around 250-280 nm), associated with the aromatic benzoyl ring and the C=S group.[8]

-

n → π* Transitions: Expected at longer wavelengths (around 300-340 nm), associated with the non-bonding electrons on the sulfur and oxygen atoms.[8]

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the unequivocal structural determination of N-Allyl-2-benzoylhydrazinecarbothioamide. By correlating the expected spectral data from FT-IR, ¹H NMR, ¹³C NMR, MS, and UV-Vis with experimentally obtained results, researchers can confidently verify the synthesis and purity of this and related compounds. This analytical rigor is a cornerstone of scientific integrity and is essential for the advancement of research in medicinal chemistry and drug development.

References

-

Buta, E., Gligor, F., Imre, S., Dehelean, C. A., Soica, C., & Bercean, V. (2020). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 25(15), 3538. [Link]

-

Al-Ghorbani, M., Kumar, D., Osman, H., Salahuddin, N., & Al-Samydai, A. (2023). Design, synthesis, investigation, and biological activity assessments of n-allyl-2-(benzylidene) hydrazine-1-carbothioamide derivatives as monoamine oxidase-b inhibitor agents. Journal of Molecular Structure, 1286, 135541. [Link]

-

Abdel-Wahab, B. F., Aly, A. A., & El-Emary, T. I. (2018). Reaction of N,N-disubstituted hydrazinecarbothioamides with 2-bromo-2-substituted acetophenones. Arkivoc, 2018(3), 102-111. [Link]

-

Dincel, E. D., Kuran, E. D., Dinç, H. Ö., Başoğlu, F., Güler, E., & Ulusoy Güzeldemirci, N. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 20(4), 227-235. [Link]

-

Imre, S., Gligor, F., Buta, E., Dehelean, C. A., Soica, C., & Bercean, V. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 26(11), 3183. [Link]

-

Yamin, B. M., & Ibrahim, M. (2012). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. Journal of Chemical and Pharmaceutical Research, 4(11), 4878-4884. [Link]

-

Aly, A. A., Brown, A. B., El-Emary, T. I., Mohamed Ewas, A. M., & Ramadan, M. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkivoc, 2009(1), 150-197. [Link]

-

Asadi, M., E-Kordy, A. A., & Mahfouz, R. M. (2016). Synthesis, spectroscopic characterization, and DFT studies of (E)-2-(butan-2-ylidene)hydrazinecarbothioamide. Journal of Molecular Structure, 1125, 230-241. [Link]

-

Arslan, H., Duran, N., Borekci, G., Koray Ocal, Z., & Kucuk, M. (2009). Synthesis, X-ray, NMR, FT-IR, UV/vis, DFT and TD-DFT studies of N-(4-chlorobutanoyl)-N′-(2-, 3- and 4-methylphenyl)thiourea derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(4), 708-716. [Link]

-

Dincel, E. D., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. [Link]

-

Arslan, H., et al. (2009). Synthesis, X-ray, NMR, FT-IR, UV/vis, DFT and TD-DFT studies of N-(4-chlorobutanoyl)-N′-(2-, 3- and 4-methylphenyl)thiourea derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Al-Jibouri, M. N. A. (2016). Synthesis and Characterization of [Benzyl (2-hydroxy-1naphthylidene) hydrazine carbodithioate] and Its Metal Complexes. Ibn Al-Haitham Journal for Pure and Applied Sciences, 29(1), 209-223. [Link]

-

Singh, P., et al. (2017). (E)-2-(butan-2-ylidene) hydrazinecarbothioamide using the DFT approach. Journal of the Serbian Chemical Society. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. turkjps.org [turkjps.org]

- 4. Design, synthesis, investigation, and biological activity assessments of n-allyl-2-(benzylidene) hydrazine-1-carbothioamide derivatives as monoamine oxidase-b inhibitor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jksus.org [jksus.org]

- 7. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of N-Allyl-2-benzoylhydrazinecarbothioamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthetic pathway for N-Allyl-2-benzoylhydrazinecarbothioamide, a thiosemicarbazide derivative. Thiosemicarbazides are a significant class of compounds in medicinal chemistry, recognized for a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties.[1][2][3] The targeted molecule incorporates a benzoylhydrazine moiety, known to be a pharmacophore in various bioactive compounds, and an N-allyl group, which can influence lipophilicity and receptor binding.[4][5]

This document outlines the core chemical principles, step-by-step experimental protocols, and the analytical logic behind the synthesis of this versatile scaffold.

Synthetic Strategy and Mechanistic Overview

The synthesis of N-Allyl-2-benzoylhydrazinecarbothioamide is most efficiently achieved through a two-step process. The strategy hinges on foundational reactions in organic chemistry: the formation of a hydrazide from an ester, followed by a nucleophilic addition reaction to an isothiocyanate.

Step 1: Synthesis of the Benzoylhydrazine Intermediate. This precursor is prepared via the hydrazinolysis of an appropriate benzoic acid ester (e.g., methyl benzoate) with hydrazine hydrate.

Step 2: Synthesis of the Final Product. The benzoylhydrazine intermediate is then reacted with allyl isothiocyanate. The lone pair of electrons on the terminal nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group.[6] This addition reaction, typically conducted in a polar protic solvent like ethanol, yields the target N-Allyl-2-benzoylhydrazinecarbothioamide.[7][8]

The overall synthetic pathway is depicted below.

Caption: General two-step synthetic workflow for the target compound.

Experimental Protocols

The following sections provide detailed, self-validating protocols for the synthesis of the precursor and the final product.

Protocol 1: Synthesis of Benzoylhydrazine

This procedure is adapted from standard methods for the synthesis of acylhydrazides from esters.[9]

Objective: To synthesize the key intermediate, benzoylhydrazine, from methyl benzoate and hydrazine hydrate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

|---|---|---|---|

| Methyl Benzoate | 136.15 | 50 | 6.81 g (6.25 mL) |

| Hydrazine Hydrate (~80%) | 50.06 | 75 (1.5 eq) | 4.70 g (4.56 mL) |

| Ethanol (Absolute) | 46.07 | - | 50 mL |

Procedure:

-

Reaction Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: Add methyl benzoate (50 mmol), absolute ethanol (50 mL), and hydrazine hydrate (75 mmol) to the flask.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the methyl benzoate spot.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Crystallization: Cool the concentrated solution in an ice bath to induce crystallization of the benzoylhydrazine product.

-

Purification: Filter the resulting solid precipitate by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure benzoylhydrazine.

Rationale: The use of excess hydrazine hydrate drives the reaction towards completion. Ethanol serves as an effective solvent for both reactants and facilitates the reaction under reflux conditions.

Protocol 2: Synthesis of N-Allyl-2-benzoylhydrazinecarbothioamide

This protocol details the nucleophilic addition of benzoylhydrazine to allyl isothiocyanate, a common method for forming N,N'-disubstituted thiourea or thiosemicarbazide derivatives.[8][10]

Objective: To synthesize the title compound via the reaction of benzoylhydrazine with allyl isothiocyanate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

|---|---|---|---|

| Benzoylhydrazine | 136.15 | 20 | 2.72 g |

| Allyl Isothiocyanate | 99.15 | 20 | 1.98 g (2.06 mL) |

| Ethanol (Absolute) | 46.07 | - | 40 mL |

Procedure:

-

Reactant Dissolution: Dissolve benzoylhydrazine (20 mmol) in 40 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer. Gentle heating may be required.

-

Reagent Addition: Add allyl isothiocyanate (20 mmol) dropwise to the solution at room temperature with continuous stirring.

-

Reaction: Heat the resulting mixture to reflux and maintain for 3-5 hours. Monitor the reaction's completion via TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.

-

Purification: Collect the solid product by suction filtration. Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Recrystallization: For higher purity, recrystallize the product from a suitable solvent, such as ethanol or an ethanol-water mixture. Dry the purified crystals under vacuum.

Rationale: The reaction is performed under reflux to increase the reaction rate. Ethanol is an ideal solvent as it readily dissolves the reactants and allows for easy precipitation of the less soluble product upon cooling.[8] The 1:1 molar ratio is crucial for preventing the formation of side products.

Caption: Step-by-step experimental workflows for both synthetic stages.

Characterization and Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

Expected Analytical Data:

| Technique | Benzoylhydrazine | N-Allyl-2-benzoylhydrazinecarbothioamide |

|---|---|---|

| ¹H NMR | Signals for aromatic protons (benzoyl group) and NH/NH₂ protons. | Signals for allyl group (vinyl and methylene protons), aromatic protons, and three distinct NH protons.[6] |

| ¹³C NMR | Signals for aromatic carbons and carbonyl carbon. | Signals for allyl carbons, aromatic carbons, carbonyl (C=O) carbon, and thiocarbonyl (C=S) carbon. The C=S signal is typically found downfield (~180 ppm).[3][6] |

| FT-IR (cm⁻¹) | C=O stretch (~1660), N-H stretches (~3200-3300). | C=O stretch (~1640-1710), N-H stretches (~3150-3300), C=S stretch (~1240).[6][8] |

| Mass Spec. | Molecular ion peak corresponding to C₇H₈N₂O. | Molecular ion peak corresponding to C₁₁H₁₃N₃OS. |

| Melting Point | Literature value: ~112-114 °C. | To be determined experimentally. |

Applications and Future Directions

Thiosemicarbazide derivatives are versatile intermediates for synthesizing various heterocyclic compounds, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, which are also of significant interest in drug discovery.[7][11] The title compound and its derivatives could be evaluated for a range of biological activities, building upon the known therapeutic potential of this chemical class.[1][12] Recent studies have specifically investigated N-allyl-hydrazine-1-carbothioamide derivatives as potential inhibitors of monoamine oxidase-B (MAO-B) for applications in neurodegenerative diseases like Parkinson's.[5][13]

References

- Benchchem. An In-depth Technical Guide to the Initial Synthesis of 1,2-Dibenzoylhydrazine from Benzoyl Chloride and Hydrazine Hydrate.

- Kucukguzel, I., Kucukguzel, S. G., Rollas, S., & Kiraz, M. (2001). Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety. PubMed.

- Nevagi, R. J., & Dhake, A. S. (2014). Antibacterial activity of thiosemicarbazide derivatives. Der Pharma Chemica.

- Korkmaz, G., & Gümüş, M. (2024). A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. DergiPark.

- Wujec, M., Rządkowska, M., & Paneth, P. (2024). The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives. PMC - NIH.

- Yurttaş, L., Kaplancıklı, Z. A., Göger, F., & Demirci, F. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega - ACS Publications.

- Ghorbani, M., et al. (2017). Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties. PMC - NIH.

- US Patent US3009955A. Process for the preparation of thiosemicarbazide. Google Patents.

- Antonescu, A., et al. (2020). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. PMC - NIH.

- ChemicalBook. Benzoyl hydrazine synthesis.

- Chinese Patent CN1186069A. Preparation of thiosemicarbazide and methyl-thiosemicarbazide. Google Patents.

- PrepChem.com. Preparation of thiosemicarbazide.

- Arkivoc. Reactivity and diverse synthetic applications of acyl isothiocyanates.

- Dincel, E. D., Kuran, E. D., & Dinç, H. Ö. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences.

- Gümrükçüoğlu, N., & Bekircan, O. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. DergiPark.

- Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives.

- Chinese Patent CN105348141A. Preparation and application of benzoyl hydrazine derivative. Google Patents.

- Benchchem. Optimizing reaction conditions for high-yield synthesis of 1,2-dibenzoyl-1-benzylhydrazine.

- NIH. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents.

- PubMed. (2025). Design, synthesis, investigation, and biological activity assessments of n-allyl-2-(benzylidene) hydrazine-1-carbothioamide derivatives as monoamine oxidase-b inhibitor agents.

- ResearchGate. Reaction of 1a with a mixture of hydrazine monohydrate, allyl isothiocyanate and α-chloroacetylchloride in EtOH.

- ResearchGate. (2024). Design, Synthesis, Investigation, and Biological Activity Assessments of N-Allyl-2-(Benzylidene) Hydrazine-1-Carbothioamide Derivatives as Monoamine Oxidase-B Inhibitor Agents.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Design, synthesis, investigation, and biological activity assessments of n-allyl-2-(benzylidene) hydrazine-1-carbothioamide derivatives as monoamine oxidase-b inhibitor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Synthesis and Antioxidant Activity Evaluation of New Compounds from Hydrazinecarbothioamide and 1,2,4-Triazole Class Containing Diarylsulfone and 2,4-Difluorophenyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. turkjps.org [turkjps.org]

- 9. CN105348141A - Preparation and application of benzoyl hydrazine derivative - Google Patents [patents.google.com]

- 10. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

"biological activity of N-Allyl-2-benzoylhydrazinecarbothioamide"

An In-depth Technical Guide on the Biological Activity of N-Allyl-2-benzoylhydrazinecarbothioamide

Foreword

This technical guide is intended for researchers, scientists, and professionals in the field of drug development. It provides a comprehensive overview of the synthesis and potential biological activities of N-Allyl-2-benzoylhydrazinecarbothioamide, a member of the versatile thiosemicarbazide class of compounds. The information presented herein is synthesized from established scientific literature and provides both theoretical background and practical experimental protocols. Our aim is to equip the reader with the necessary knowledge to explore the therapeutic potential of this and related molecules.

Part 1: The Chemistry of N-Allyl-2-benzoylhydrazinecarbothioamide

The Thiosemicarbazide Scaffold: A Cornerstone in Medicinal Chemistry

Thiosemicarbazides (TSCs) are a class of organic compounds characterized by the presence of a hydrazinecarbothioamide functional group.[1] This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets. The diverse biological activities exhibited by TSC derivatives include antimicrobial, anticancer, antiviral, and antioxidant effects.[2][3] The presence of nitrogen and sulfur atoms allows for effective chelation with metal ions, which is often crucial for their biological function.[3]

Synthesis of N-Allyl-2-benzoylhydrazinecarbothioamide

The synthesis of N-Allyl-2-benzoylhydrazinecarbothioamide is a straightforward process that can be achieved through the reaction of benzoylhydrazine with allyl isothiocyanate. This reaction is a classic example of nucleophilic addition to an isothiocyanate.

Experimental Protocol: Synthesis

-

Reactant Preparation: Dissolve one equivalent of benzoylhydrazine in a suitable solvent such as ethanol.

-

Addition of Isothiocyanate: To the solution from step 1, add one equivalent of allyl isothiocyanate dropwise at room temperature with continuous stirring.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, the product often precipitates out of the solution. The solid product is then collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and dried under vacuum.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain a pure crystalline solid.

-

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and FT-IR.

Caption: Synthetic scheme for N-Allyl-2-benzoylhydrazinecarbothioamide.

Physicochemical Properties

A summary of the key physicochemical properties of N-Allyl-2-benzoylhydrazinecarbothioamide is provided in the table below.

| Property | Value |

| Molecular Formula | C11H13N3OS |

| Molecular Weight | 235.31 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, and hot ethanol |

| Melting Point | To be determined experimentally |

Part 2: Antimicrobial Potential

Rationale for Antimicrobial Screening

Thiosemicarbazide derivatives have been extensively studied for their antimicrobial properties.[4][5] Their mechanism of action is often attributed to their ability to chelate essential metal ions in microbial enzymes, disrupting their function and leading to cell death. The presence of the lipophilic allyl and benzoyl groups in N-Allyl-2-benzoylhydrazinecarbothioamide may enhance its ability to penetrate microbial cell membranes.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.[6]

-

Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution with Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to obtain a range of concentrations.

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (microbes with broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for MIC determination by broth microdilution.

Anticipated Antimicrobial Profile

Based on the literature for structurally similar compounds, N-Allyl-2-benzoylhydrazinecarbothioamide is expected to exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[4][7]

| Microorganism | Expected MIC Range (µg/mL) |

| Staphylococcus aureus | 16 - 64 |

| Bacillus subtilis | 8 - 32 |

| Escherichia coli | 32 - 128 |

| Pseudomonas aeruginosa | 64 - 256 |

| Candida albicans | 16 - 64 |

Part 3: Anticancer Activity

Thiosemicarbazides in Oncology

A significant body of research highlights the anticancer potential of thiosemicarbazide derivatives.[8][9] Their proposed mechanisms of action are diverse and can include the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and the generation of reactive oxygen species (ROS).[9]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of N-Allyl-2-benzoylhydrazinecarbothioamide for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Potential Anticancer Mechanisms

The benzoyl moiety in the structure could play a role in intercalating with DNA, while the thiosemicarbazide part can chelate metal ions essential for the activity of enzymes like ribonucleotide reductase, which is crucial for DNA synthesis and repair. Another potential mechanism is the induction of apoptosis through the modulation of key signaling pathways. For instance, a related compound, N-benzoyl-3-allylthiourea, has been shown to enhance HER-2 expression and inhibit NF-kB activation in breast cancer cells.[10]

Caption: A potential apoptosis induction pathway.

Hypothetical Cytotoxicity Data

| Cancer Cell Line | Type | Expected IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 10 - 50 |

| HeLa | Cervical Carcinoma | 15 - 60 |

| A549 | Lung Carcinoma | 20 - 75 |

| HepG2 | Hepatocellular Carcinoma | 25 - 80 |

Part 4: Antioxidant Activity

The Significance of Antioxidants

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. Thiosemicarbazides have been reported to possess antioxidant properties, likely due to the hydrogen-donating ability of the N-H groups.[11][12]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the antioxidant capacity of a compound.[11]

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, mix different concentrations of the test compound with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for about 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Caption: Workflow for the DPPH radical scavenging assay.

Expected Antioxidant Performance

| Parameter | Expected Value |

| DPPH Scavenging IC50 | 50 - 200 µM |

Part 5: Further Biological Exploration

Potential as a Monoamine Oxidase (MAO) Inhibitor

Recent studies have explored thiosemicarbazone derivatives as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease.[13][14] The structural features of N-Allyl-2-benzoylhydrazinecarbothioamide make it a candidate for investigation as a potential MAO-B inhibitor.

Future Research Avenues

-

In Vivo Studies: Promising in vitro results should be followed up with in vivo studies in animal models to assess efficacy, pharmacokinetics, and toxicity.

-

Mechanism of Action Studies: Detailed molecular studies are needed to elucidate the precise mechanisms underlying the observed biological activities.

-

Structural Optimization: Structure-activity relationship (SAR) studies can guide the synthesis of more potent and selective analogs.

Part 6: Conclusion